Perfluorooctane sulfonamidoacetic acid

Vue d'ensemble

Description

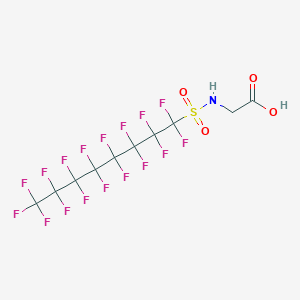

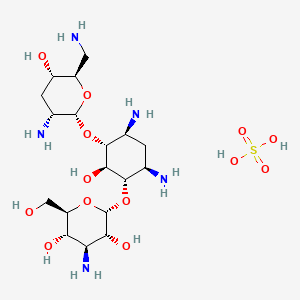

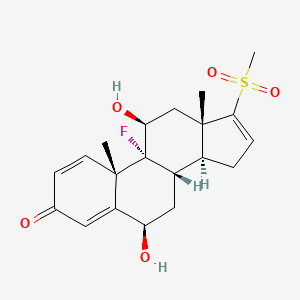

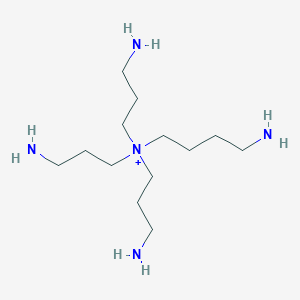

Perfluorooctane sulfonamidoacetic acid is a synthetic compound with the molecular formula C10H4F17NO4S . It is part of a larger group of chemicals known as per- and polyfluoroalkyl substances (PFASs), which are characterized by their persistence, long-distance migration, bioaccumulation, and toxicity .

Synthesis Analysis

PFASs, including this compound, are synthetically derived chemicals used across a wide range of consumer goods . They are produced and used in various industrial processes due to their unique properties such as stability, wettability .Molecular Structure Analysis

The molecular structure of this compound consists of a chain of carbon atoms fully saturated with fluorine atoms, making it highly stable .Physical And Chemical Properties Analysis

This compound is a highly stable compound due to the strength of the carbon-fluorine bonds in its structure . It is resistant to most chemical and microbial degradation processes .Applications De Recherche Scientifique

Environmental Fate of Perfluorooctane Sulfonamidoacetic Acid

Avendaño and Liu (2015) investigated the environmental fate of this compound (PFOSAA), particularly its transformation in soil. They found that aerobic soil biotransformation of perfluoroalkyl sulfonamide derivatives, including PFOSAA, contributes significantly to PFOS observed in the soil environment. PFOSAA was identified as a major degradation product in the study, highlighting its environmental persistence and the pathways through which it can degrade into other persistent compounds (Avendaño & Liu, 2015).

Human Exposure and Biomonitoring

Gebbink, Glynn, and Berger (2015) measured the concentrations of PFOSAA in human serum samples. Their findings indicated that PFOSAA, along with its N-methyl and N-ethyl derivatives, were consistently detected in Swedish women's serum samples, showing the prevalence of human exposure to PFOSAA. The study provides insights into the exposure and bioaccumulation patterns of PFOSAA in humans (Gebbink, Glynn, & Berger, 2015).

Impact on Aquatic Organisms

A study by Ullah, Huber, Bignert, and Berger (2014) focused on the impact of PFOSAA on aquatic organisms. They developed a method for analyzing perfluoroalkane sulfonic acids and their sulfonamide-based precursors, including PFOSAA, in fish muscle. The study provided essential data on the presence and time trends of PFOSAA in aquatic organisms, aiding in understanding its impact on marine life (Ullah et al., 2014).

Transfer and Accumulation in Agricultural Products

Göckener et al. (2020) examined the transfer of PFOSAA from feed into the eggs of laying hens. Their findings revealed that PFOSAA and its derivatives, such as N-methyl and N-ethyl PFOSAA, were present in the feed and transferred into the eggs. This study highlighted the potential of PFOSAA to accumulate in agricultural products, posing a risk to food safety (Göckener et al., 2020).

Toxicokinetic Studies

Kowalczyk, Göckener, Eichhorn, Kotthoff, Bücking, Schafft, Lahrssen-Wiederholt, and Numata (2020) conducted a toxicokinetic study to understand the bioaccumulation of PFOSAA in hens' tissues and plasma. They discovered that PFOSAA, along with other PFOS precursors, showed significant bioaccumulation in the tissues and eggs. The study provided valuable insights into the toxicokinetic behavior of PFOSAA in agricultural systems (Kowalczyk et al., 2020).

Safety and Hazards

Exposure to PFASs, including Perfluorooctane sulfonamidoacetic acid, has been linked to a number of health risks. These include changes in liver enzymes, decreased vaccine response in children, increased risk of high blood pressure or pre-eclampsia in pregnant women, small decreases in infant birth weights, and increased risk of kidney or testicular cancer .

Orientations Futures

The future of PFASs, including Perfluorooctane sulfonamidoacetic acid, is likely to involve stricter regulations and efforts to find safer alternatives . There is also a need for more in-depth toxicity assessments and the development of more effective surveillance, prevention, and treatment strategies .

Propriétés

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F17NO4S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)33(31,32)28-1-2(29)30/h28H,1H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOUUCBACYHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHCH2COOH, C10H4F17NO4S | |

| Record name | FOSAA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440941 | |

| Record name | N-[(Perfluorooctyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2806-24-8 | |

| Record name | N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2806-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Perfluorooctyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

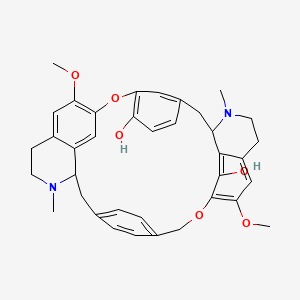

![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)

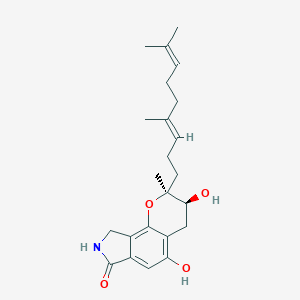

![4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid](/img/structure/B1245543.png)